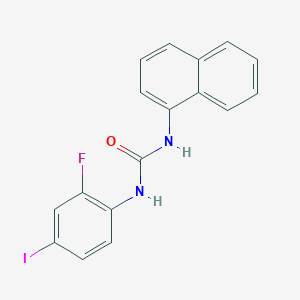
1-(2-Fluoro-4-iodophenyl)-3-naphthalen-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-iodophenyl)-3-naphthalen-1-ylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro and iodo substituent on a phenyl ring, which is further connected to a naphthalenylurea moiety. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-4-iodophenyl)-3-naphthalen-1-ylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-4-iodoaniline and naphthalene-1-carboxylic acid.
Formation of Intermediate: The 2-fluoro-4-iodoaniline is first reacted with phosgene to form the corresponding isocyanate intermediate.
Coupling Reaction: The isocyanate intermediate is then reacted with naphthalene-1-amine under controlled conditions to yield the final product, this compound.
Industrial production methods for this compound would involve scaling up the laboratory synthesis while ensuring the reactions are safe, economical, and efficient. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-Fluoro-4-iodophenyl)-3-naphthalen-1-ylurea undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions, such as palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-iodophenyl)-3-naphthalen-1-ylurea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and anti-inflammatory research.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-(2-Fluoro-4-iodophenyl)-3-naphthalen-1-ylurea exerts its effects is primarily through its interaction with specific molecular targets. The fluoro and iodo substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. The naphthalenylurea moiety can interact with hydrophobic pockets in proteins, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-4-iodophenyl)-3-naphthalen-1-ylurea can be compared with other similar compounds such as:
2-Fluoro-4-iodophenyl isocyanate: This compound shares the fluoro and iodo substituents but differs in its functional group, leading to different reactivity and applications.
Trametinib: Although structurally different, trametinib also contains a fluoro-iodo-phenyl moiety and is used in cancer treatment, highlighting the importance of these substituents in medicinal chemistry.
The uniqueness of this compound lies in its combination of substituents and the naphthalenylurea structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FIN2O/c18-14-10-12(19)8-9-16(14)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGSUWFNVQZCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=C(C=C(C=C3)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B6070962.png)
![4-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6070967.png)
![1-[5-(2-naphthyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6070980.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070990.png)

![2-[4-[[(E)-(4-methoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol](/img/structure/B6071000.png)

![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6071013.png)

![3-Benzyl-4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one](/img/structure/B6071021.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylbenzamide](/img/structure/B6071022.png)
![7-(2-hydroxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6071025.png)
![3-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B6071044.png)
![N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B6071050.png)
